molecular formula C12H4Br4O3 B1254597 Spongiadioxin A

Spongiadioxin A

Cat. No.: B1254597
M. Wt: 515.77 g/mol
InChI Key: SSCRQJOLSHUSSG-UHFFFAOYSA-N
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Description

Spongiadioxin A is a polybrominated dibenzo-p-dioxin compound isolated from the Australian marine sponge Dysidea dendyi. It is one of two cytotoxic tetrabromodibenzo-p-dioxins discovered from this sponge, the other being Spongiadioxin B . These compounds are notable for their complex structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The structures of Spongiadioxin A and B were established through 1D and 2D NMR spectroscopy, X-ray analysis of the methyl ether of this compound, and synthesis of the methyl ether of Spongiadioxin B from diphenyl ether isolated from Dysidea herbacea . The synthetic routes involve the bromination of dibenzo-p-dioxin structures under controlled conditions to achieve the desired tetrabrominated products.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in sourcing the marine sponge Dysidea dendyi. The compound is primarily obtained through extraction and isolation from natural sources.

Chemical Reactions Analysis

Types of Reactions

Spongiadioxin A undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: Bromine atoms in the structure can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can yield various halogenated analogs.

Scientific Research Applications

Spongiadioxin A has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of polybrominated dibenzo-p-dioxins.

    Biology: Investigated for its cytotoxic properties and potential as an anticancer agent.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Studied for its environmental impact and role as a naturally occurring organohalogen.

Mechanism of Action

The mechanism of action of Spongiadioxin A involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interfere with cellular processes by binding to specific proteins or enzymes, disrupting normal cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to induce apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

Spongiadioxin A is unique among polybrominated dibenzo-p-dioxins due to its specific bromination pattern and biological activity. Similar compounds include:

Properties

Molecular Formula

C12H4Br4O3

Molecular Weight

515.77 g/mol

IUPAC Name

3,4,6,8-tetrabromodibenzo-p-dioxin-1-ol

InChI

InChI=1S/C12H4Br4O3/c13-4-1-6(15)10-8(2-4)18-11-7(17)3-5(14)9(16)12(11)19-10/h1-3,17H

InChI Key

SSCRQJOLSHUSSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3O)Br)Br)Br)Br

Synonyms

spongiadioxin A

Origin of Product

United States

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